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Compound of Interest

Compound Name: 3-Hydroxy-2-naphthaldehyde

Cat. No.: B1580702

An in-depth analysis of the crystallographic data for 3-Hydroxy-2-naphthaldehyde reveals a
notable absence of a publicly available, fully determined crystal structure for the compound
itself. Extensive searches of chemical and crystallographic databases have not yielded a
Crystallographic Information File (CIF) or a dedicated structural report for this specific
molecule. However, significant structural information is available for its isomer, 2-hydroxy-1-
naphthaldehyde, and for metal complexes derived from 3-Hydroxy-2-naphthaldehyde. This
guide presents a comprehensive overview of this related data to provide valuable insights for
researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxy-2-naphthaldehyde

3-Hydroxy-2-naphthaldehyde is an organic compound with the chemical formula C11HsO2
and a molecular weight of 172.18 g/mol .[1] It belongs to the class of naphthaldehydes,
featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 3-position and an
aldehyde (-CHO) group at the 2-position. This substitution pattern allows for the formation of a
strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a
key feature influencing its chemical and physical properties.[2] The molecule is a versatile
precursor in the synthesis of Schiff bases and their metal complexes, which have applications
in catalysis and materials science.
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Crystallographic Analysis of a Related Isomer: 2-
Hydroxy-1-naphthaldehyde

While the crystal structure of 3-Hydroxy-2-naphthaldehyde remains elusive in public
databases, a detailed single-crystal X-ray diffraction study has been reported for its isomer, 2-
hydroxy-1-naphthaldehyde.[3][4] Understanding the crystal packing and intermolecular
interactions of this closely related molecule can offer valuable predictions for the behavior of
the 3-hydroxy isomer.

Quantitative Crystallographic Data

The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the table below.[3]

Parameter Value
Chemical Formula C11HsO:2
Molecular Weight 172.18 g/mol
Crystal System Monoclinic
Space Group P21/n

a (A) 5.630(1)

b (A) 9.341(2)

¢ (A) 15.531(3)
a (°) 90

B (°) 98.40(1)
y(©) 920
Volume (A3) 808.0(3)

Z 4
Calculated Density (g/cm3) 1.415
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Experimental Protocol: Synthesis and Crystallization of
2-Hydroxy-1-naphthaldehyde

The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved via the Reimer-Tiemann
reaction.[5]

Synthesis:

 In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 3-naphthol in
ethanol.

e Add an aqueous solution of sodium hydroxide and heat the mixture.

» Slowly add chloroform to the solution while maintaining a gentle reflux.

 After the addition is complete, continue stirring for an additional hour.

 Remove the ethanol and excess chloroform by distillation.

 Acidify the residue with hydrochloric acid until the solution is acidic to Congo red paper.

e The product separates as a dark olil. Isolate the oil and wash it with hot water.

Purify the crude product by vacuum distillation.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization
of the purified product from ethanol.

Experimental Protocol: Single Crystal X-ray Diffraction

The determination of the crystal structure of 2-hydroxy-1-naphthaldehyde involves the following
general steps:[6]

Data Collection:
o A suitable single crystal is mounted on a goniometer head.

e The crystal is placed in a stream of cold nitrogen to maintain a stable temperature.
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o X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka or Cu Ka radiation) and a detector.

e A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:

e The collected diffraction data are processed to determine the unit cell parameters and space
group.

e The structure is solved using direct methods or Patterson methods to obtain an initial model
of the atomic positions.

e The structural model is refined using full-matrix least-squares methods to minimize the
difference between the observed and calculated structure factors.

» Hydrogen atoms are typically located from the difference Fourier map and refined
isotropically.

Crystallographic Analysis of a 3-Hydroxy-2-
naphthaldehyde Derivative

Although the crystal structure of the parent aldehyde is not available, the structure of a
copper(ll) complex of a Schiff base derived from 3-Hydroxy-2-naphthaldehyde has been
determined. This provides insight into the coordination chemistry and solid-state behavior of
this ligand system.

Quantitative Crystallographic Data for bis(N-i-propyl-3-
hydroxy-2-naphthaldiminato)copper(ll)

The crystallographic data for this complex is presented below.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1580702?utm_src=pdf-body
https://www.benchchem.com/product/b1580702?utm_src=pdf-body
https://www.benchchem.com/product/b1580702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Chemical Formula C30H30CuN204

Crystal System Monoclinic

Space Group P2i/c

a (A) 19.3813(16)

b (A) 6.7559(6)

c (A) 18.7371(15)

B (°) 106.241(1)

Volume (A3) 2355.5(3)

Z 4
Visualizations

Experimental Workflow for Crystal Structure
Determination

The general workflow for determining a crystal structure is outlined below.
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Caption: General workflow for single-crystal X-ray diffraction analysis.
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Key Intermolecular Interactions in Molecular Crystals

The packing of molecules in a crystal is governed by various intermolecular interactions.
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Caption: Common intermolecular interactions in organic crystals.

Conclusion

While a definitive crystal structure for 3-Hydroxy-2-naphthaldehyde is not currently available
in the public domain, analysis of its isomer, 2-hydroxy-1-naphthaldehyde, and a copper(ll)
complex provides significant structural insights. The data for the isomer reveals a monoclinic
crystal system, and it is reasonable to anticipate that 3-Hydroxy-2-naphthaldehyde would
also exhibit strong intermolecular hydrogen bonding in its crystal lattice. The successful
structure determination of a metal complex highlights the compound's utility as a ligand. Further
research is warranted to crystallize and structurally characterize 3-Hydroxy-2-
naphthaldehyde to fully understand its solid-state properties and to aid in the rational design
of new materials and drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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